4-Amino-3-bromo-5-fluorobenzoic acid
Overview
Description
4-Amino-3-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorobenzoic acid to introduce the bromo group. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The general reaction conditions involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 4-nitro-3-bromo-5-fluorobenzoic acid.
Reduction: Formation of 4-amino-3-bromo-5-fluorobenzyl alcohol.
Scientific Research Applications
4-Amino-3-bromo-5-fluorobenzoic acid is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the development of drugs targeting various diseases.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzoic acid depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 4-Amino-3-fluorobenzoic acid
- 2-Amino-5-bromo-3-fluorobenzoic acid
Uniqueness
4-Amino-3-bromo-5-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various synthetic and research applications.
Properties
IUPAC Name |
4-amino-3-bromo-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVAVLLTKLXTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605360 | |
Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-98-6 | |
Record name | 4-Amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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